molecular formula C10H8OS B14708445 4-methyl-2H-thiochromen-2-one CAS No. 21553-94-6

4-methyl-2H-thiochromen-2-one

Cat. No.: B14708445
CAS No.: 21553-94-6
M. Wt: 176.24 g/mol
InChI Key: SSOKTMRVDDCVEU-UHFFFAOYSA-N
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Description

4-Methyl-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound characterized by a thiochromene backbone substituted with a methyl group at the 4-position. This structural motif distinguishes it from oxygenated analogs like chromones (4H-chromen-4-ones) and coumarins (2H-chromen-2-ones). Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 7-mercapto-4-methyl-2H-chromen-2-one with alcohols under acidic conditions, though unexpected products may form due to competing reaction pathways .

Properties

CAS No.

21553-94-6

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

4-methylthiochromen-2-one

InChI

InChI=1S/C10H8OS/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

SSOKTMRVDDCVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)SC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction occurs between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound. The reaction is catalyzed by bases such as tetramethylguanidine and proceeds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-thiochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2H-thiochromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2H-thiochromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit hypoxia-inducible factor hydroxylase, which plays a role in cellular response to low oxygen levels. Additionally, it can act as an antimicrobial agent by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in microbes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Compound Name Substituents Key Features References
4-Methyl-2H-thiochromen-2-one 4-CH₃, S at 2-position Thioester group enhances lipophilicity
4-Hydroxy-2H-chromen-2-one 4-OH, O at 2-position Polar hydroxyl group increases solubility
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 4-CH₃SO₂, O at 4-position Sulfonyl group increases polarity and stability
7-(Diethylamino)-4-methyl-2H-chromen-2-one 4-CH₃, 7-NEt₂, O at 2-position Amino group introduces basicity and H-bonding potential
  • Thio vs. Oxygen Analogs: Replacing oxygen with sulfur in the chromene ring (e.g., thiochromenones vs. chromones) increases lipophilicity and alters electronic distribution. For example, the thioester group in this compound enhances electron-withdrawing effects compared to the carbonyl group in coumarins, influencing reactivity in nucleophilic substitutions .
  • Substituent Effects : Methyl groups (e.g., 4-CH₃) improve metabolic stability but reduce solubility. In contrast, polar groups like hydroxyl (4-OH) or sulfonyl (CH₃SO₂) enhance water solubility and intermolecular interactions .

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